molecular formula C18H17BrN2O3 B5104162 2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No.: B5104162
M. Wt: 389.2 g/mol
InChI Key: MUHWYWPXQBJPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound with a unique structure that includes a chromene core, a brominated phenyl group, and various functional groups such as amino, methoxy, and nitrile. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the nitrile group would produce an amine derivative.

Scientific Research Applications

2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. For example, the nitrile group can interact with nucleophilic sites on proteins, while the brominated phenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(5-chloro-2-methoxyphenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
  • 2-amino-4-(5-fluoro-2-methoxyphenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

Uniqueness

The uniqueness of 2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile lies in its brominated phenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro or fluoro analogs. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets.

Properties

IUPAC Name

2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-9-5-13(22)17-15(6-9)24-18(21)12(8-20)16(17)11-7-10(19)3-4-14(11)23-2/h3-4,7,9,16H,5-6,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHWYWPXQBJPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OC)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.